molecular formula C15H17F2N3O2 B2472857 N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide CAS No. 1181865-14-4

N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide

Cat. No.: B2472857
CAS No.: 1181865-14-4
M. Wt: 309.317
InChI Key: INGKAUNFHUUDFF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide is a complex organic compound characterized by the presence of a cyanocyclopentyl group and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyanocyclopentyl group and the introduction of the difluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanocyclopentyl derivatives and difluoromethoxyphenyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(difluoromethoxy)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c16-14(17)22-12-5-3-11(4-6-12)19-9-13(21)20-15(10-18)7-1-2-8-15/h3-6,14,19H,1-2,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGKAUNFHUUDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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